4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
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Overview
Description
4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a complex organic compound with the molecular formula C23H28N2O4 and a molecular weight of 396.487 g/mol This compound is characterized by its unique benzoxazepine structure, which is a seven-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
The synthesis of 4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring.
Introduction of the Butoxy Group: The butoxy group is introduced through nucleophilic substitution reactions.
Attachment of the Benzamide Group: The final step involves the coupling of the benzoxazepine intermediate with a benzamide derivative under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzoxazepine ring can be replaced with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxazepine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. Pathways involved may include inhibition of specific enzymes or activation of receptors, leading to downstream effects in cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide include:
4-butoxy-N-(2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)ethyl)benzamide: This compound shares the butoxy and benzamide groups but differs in the core structure.
(S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Another structurally similar compound with different functional groups.
The uniqueness of this compound lies in its specific benzoxazepine ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-butoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-5-6-13-28-18-10-7-16(8-11-18)21(26)24-17-9-12-20-19(14-17)25(4)22(27)23(2,3)15-29-20/h7-12,14H,5-6,13,15H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRRPAKEGCDMFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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